molecular formula C6H7N3O2 B139313 2-Amino-4-methyl-3-nitropyridine CAS No. 6635-86-5

2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313
CAS No.: 6635-86-5
M. Wt: 153.14 g/mol
InChI Key: IKMZGACFMXZAAT-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₇N₃O₂ It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methyl-3-nitropyridine can be synthesized through various methods. One common approach involves the nitration of 2-amino-4-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMZGACFMXZAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287771
Record name 2-Amino-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-86-5
Record name 6635-86-5
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Record name 2-Amino-4-methyl-3-nitropyridine
Source EPA DSSTox
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Record name 2-Amino-4-methyl-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of synthesizing 7-aminopyrazolo[3,4-c]pyridine from 2-amino-4-methyl-3-nitropyridine?

A1: 7-aminopyrazolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological activities, making them valuable targets for drug discovery. [] Therefore, developing an efficient synthetic route using this compound as a starting material could facilitate the preparation of novel compounds with potential therapeutic applications.

Q2: What unexpected product can form during the synthesis of 7-aminopyrazolo[3,4-c]pyridine from this compound, and what does this reveal about the reaction?

A2: During the synthesis of 7-aminopyrazolo[3,4-c]pyridine, 7-methylimidazolo[4,5-b]pyridin-2-one can form unexpectedly. [] This suggests that the reaction conditions can influence the cyclization pathway and lead to the formation of alternative heterocyclic structures. Understanding these side reactions is crucial for optimizing the synthesis of the desired product.

Q3: How do microorganisms interact with this compound?

A3: While specific details about the interactions are not provided in the abstract, research has investigated the microbial transformation of this compound. [] This suggests that certain microorganisms possess enzymes capable of modifying this compound, potentially leading to the formation of novel metabolites or degradation products. Further investigation into the specific enzymes and metabolic pathways involved could provide valuable insights into the biotransformation of nitroaromatic compounds.

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